1-Bromo-4-chloro-2-(cyclopentyloxy)benzene
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Overview
Description
1-Bromo-4-chloro-2-(cyclopentyloxy)benzene is an organic compound with the molecular formula C11H12BrClO It is a derivative of benzene, substituted with bromine, chlorine, and a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-(cyclopentyloxy)benzene can be synthesized through several methodsThe reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution on the benzene ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions. The process may involve continuous monitoring and adjustment of reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-(cyclopentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
1-Bromo-4-chloro-2-(cyclopentyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-2-(cyclopentyloxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The bromine and chlorine atoms, along with the cyclopentyloxy group, contribute to the compound’s reactivity and ability to form stable complexes with other molecules. These interactions can influence various chemical and biological processes, making the compound valuable in research and industrial applications .
Comparison with Similar Compounds
- 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene
- 1-Bromo-2-chloro-4-(cyclopentyloxy)benzene
- 2-Bromo-4-chloro-1-(cyclopentyloxy)benzene
Uniqueness: 1-Bromo-4-chloro-2-(cyclopentyloxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-bromo-4-chloro-2-cyclopentyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSXOVQIFAXPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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